molecular formula C18H15NO6 B11439245 N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2,6-dimethoxybenzamide

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2,6-dimethoxybenzamide

Cat. No.: B11439245
M. Wt: 341.3 g/mol
InChI Key: JFYORTAFELMQDB-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2,6-dimethoxybenzamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are well-known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure with hydroxy and methoxy substituents, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2,6-dimethoxybenzamide typically involves the condensation of 4-hydroxycoumarin with 2,6-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2,6-dimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2,6-dimethoxybenzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-hydroxycoumarin: A precursor in the synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2,6-dimethoxybenzamide, known for its anticoagulant properties.

    Coumarin: A parent compound with a wide range of

Properties

Molecular Formula

C18H15NO6

Molecular Weight

341.3 g/mol

IUPAC Name

N-(4-hydroxy-2-oxochromen-3-yl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C18H15NO6/c1-23-12-8-5-9-13(24-2)14(12)17(21)19-15-16(20)10-6-3-4-7-11(10)25-18(15)22/h3-9,20H,1-2H3,(H,19,21)

InChI Key

JFYORTAFELMQDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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